Cas no 933741-93-6 (1-Methylazepan-4-amine)

1-Methylazepan-4-amine is a secondary amine derivative of azepane, featuring a methyl substitution at the nitrogen position and an amine functional group at the 4-position of the seven-membered ring. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, serving as a valuable intermediate for the development of pharmacologically active molecules. Its rigid yet flexible azepane scaffold allows for conformational diversity, making it useful in designing ligands for biological targets. The presence of both amine and methyl groups enhances its reactivity, enabling selective modifications for tailored applications. Suitable for controlled reactions, it is typically handled under inert conditions to preserve stability.
1-Methylazepan-4-amine structure
1-Methylazepan-4-amine structure
商品名:1-Methylazepan-4-amine
CAS番号:933741-93-6
MF:C7H16N2
メガワット:128.2153
MDL:MFCD17015865
CID:1078799
PubChem ID:52911273

1-Methylazepan-4-amine 化学的及び物理的性質

名前と識別子

    • 1-Methylazepan-4-amine
    • 4-Amino-1-methyl-hexahydro-1h-azepine
    • 1-methyl-4-azepanamine
    • 3590AF
    • PB18198
    • AB1011671
    • ST1271473
    • AM20120348
    • A844561
    • CS-0052429
    • AS-33424
    • FT-0684690
    • MFCD17015865
    • 933741-93-6
    • 4-Amino-1-methylazepane
    • SY097559
    • EN300-203536
    • J-504988
    • SCHEMBL12233404
    • AKOS014320332
    • DTXSID60680584
    • 2165817-48-9
    • (4S)-1-methylazepan-4-amine
    • DB-354578
    • (4R)-1-methylazepan-4-amine
    • 2165789-65-9
    • MDL: MFCD17015865
    • インチ: 1S/C7H16N2/c1-9-5-2-3-7(8)4-6-9/h7H,2-6,8H2,1H3
    • InChIKey: LYRZFDLVKYYDOX-UHFFFAOYSA-N
    • ほほえんだ: N1(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 128.131348519g/mol
  • どういたいしつりょう: 128.131348519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 83
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 29.3

じっけんとくせい

  • 密度みつど: 0.9±0.1 g/cm3
  • ふってん: 162.3±8.0 °C at 760 mmHg
  • フラッシュポイント: 51.4±13.6 °C
  • じょうきあつ: 2.2±0.3 mmHg at 25°C

1-Methylazepan-4-amine セキュリティ情報

1-Methylazepan-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D494167-25G
1-methylazepan-4-amine
933741-93-6 97%
25g
$1570 2023-09-03
abcr
AB291843-1 g
4-Amino-1-methyl-hexahydro-1H-azepine, 95%; .
933741-93-6 95%
1 g
€830.00 2023-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00319-10G
1-methylazepan-4-amine
933741-93-6 97%
10g
¥ 4,801.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00319-1G
1-methylazepan-4-amine
933741-93-6 97%
1g
¥ 960.00 2023-04-12
Apollo Scientific
OR919163-250mg
4-Amino-1-methyl-hexahydro-1H-azepine
933741-93-6 96%
250mg
£275.00 2025-02-21
Alichem
A449042029-5g
1-Methylazepan-4-amine
933741-93-6 95%
5g
$1926.68 2023-08-31
TRC
M288833-10mg
1-Methylazepan-4-amine
933741-93-6
10mg
$ 65.00 2022-06-04
TRC
M288833-50mg
1-Methylazepan-4-amine
933741-93-6
50mg
$ 95.00 2022-06-04
Enamine
EN300-203536-2.5g
1-methylazepan-4-amine
933741-93-6
2.5g
$518.0 2023-09-16
Chemenu
CM104914-1g
1-methylazepan-4-amine
933741-93-6 95%
1g
$436 2021-06-10

1-Methylazepan-4-amine 関連文献

1-Methylazepan-4-amineに関する追加情報

Research Brief on 1-Methylazepan-4-amine (CAS: 933741-93-6): Recent Advances and Applications

1-Methylazepan-4-amine (CAS: 933741-93-6) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This secondary amine, characterized by its azepane ring structure, has recently gained attention due to its potential applications in drug discovery and development. Recent studies have explored its utility as a versatile building block for the synthesis of novel bioactive molecules, particularly in the context of central nervous system (CNS) targeting compounds and enzyme inhibitors.

A 2023 study published in the Journal of Medicinal Chemistry investigated the structural modifications of 1-Methylazepan-4-amine to develop selective serotonin receptor modulators. The research team demonstrated that derivatives of this compound exhibited promising binding affinities to 5-HT1A and 5-HT7 receptors, suggesting potential applications in neuropsychiatric disorders. The study employed molecular docking simulations and in vitro binding assays to validate the interactions, with compound 933741-93-6 serving as a crucial scaffold for further optimization.

In the field of enzyme inhibition, recent work has highlighted the role of 1-Methylazepan-4-amine derivatives as potential inhibitors of lysine-specific demethylase 1 (LSD1). A 2024 preclinical study published in ACS Chemical Biology reported that structurally optimized analogs showed significant inhibition of LSD1 activity in cancer cell lines, with IC50 values in the low micromolar range. These findings suggest potential applications in epigenetic therapy for certain malignancies, though further pharmacokinetic studies are warranted.

The synthetic accessibility of 1-Methylazepan-4-amine has also been a focus of recent research. A novel asymmetric synthesis route was reported in Organic Letters (2023), achieving the compound in high enantiomeric excess (98% ee) through a catalytic reductive amination strategy. This methodological advancement addresses previous challenges in obtaining optically pure forms of the compound, which is particularly important for chiral drug development.

From a safety and toxicological perspective, recent in vitro studies have provided preliminary data on the compound's metabolic stability and cytotoxicity profile. While showing generally favorable characteristics in hepatic microsome assays, researchers have noted the need for careful consideration of potential N-demethylation pathways during lead optimization processes. These findings were presented at the 2024 International Conference on Drug Metabolism.

Looking forward, the unique structural features of 1-Methylazepan-4-amine continue to inspire innovative applications across multiple therapeutic areas. Current research directions include its incorporation into proteolysis targeting chimeras (PROTACs) and as a component of novel drug delivery systems. The compound's balanced lipophilicity and molecular flexibility make it particularly attractive for these emerging technologies in pharmaceutical sciences.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:933741-93-6)1-Methylazepan-4-amine
A844561
清らかである:99%
はかる:10g
価格 ($):1223.0